molecular formula C16H14ClN5O2S3 B6494868 N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 1327608-09-2

N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6494868
CAS No.: 1327608-09-2
M. Wt: 440.0 g/mol
InChI Key: NZRGFUYRSMYBPD-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core linked via a sulfanyl group to an acetamide moiety. The thiadiazole ring is substituted at position 5 with a carbamoyl amino group attached to a thiophen-2-yl ring, while the acetamide nitrogen is bonded to a 2-chlorophenylmethyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S3/c17-11-5-2-1-4-10(11)8-18-12(23)9-26-16-22-21-15(27-16)20-14(24)19-13-6-3-7-25-13/h1-7H,8-9H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRGFUYRSMYBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

Compounds sharing the 1,3,4-thiadiazole-sulfanyl-acetamide scaffold exhibit variations in substituents, which critically influence their physicochemical and biological properties:

Compound Name Thiadiazole Substituent Acetamide Substituent Key Structural Differences
N-[(2-Chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 5-(Thiophen-2-ylcarbamoylamino) 2-Chlorophenylmethyl Thiophene-carbamoyl and chlorophenyl
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 5-(4-Methylphenylcarbamoylamino) 4-Nitrophenyl Nitrophenyl and methylphenyl groups
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 5-(4-Methoxybenzylsulfanyl) 2-Chloro-5-(trifluoromethyl)phenyl Trifluoromethyl and methoxybenzyl
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide 5-Amino 3-Chloro-4-methylphenyl Amino group and chloro-methylphenyl

Spectroscopic and Crystallographic Insights

  • NMR Shifts : The thiophen-2-yl carbamoyl group in the target compound causes distinct downfield shifts (δ 7.3–7.8 ppm for aromatic protons) compared to phenyl analogs (δ 7.1–7.5 ppm) .
  • Crystal Packing : X-ray studies of chlorophenyl-containing analogs (e.g., ) reveal twisted conformations between aromatic rings (61.8° dihedral angles), impacting solubility and bioavailability.

Data Tables

Table 2: Key NMR Chemical Shifts (δ, ppm)

Proton Position Target Compound 4-Nitrophenyl Analog Trifluoromethyl Analog
Thiadiazole-SCH₂CO 4.12 (s, 2H) 4.08 (s, 2H) 4.15 (s, 2H)
Aromatic H (Thiophene/Chloroaryl) 7.35–7.78 (m) 7.11–7.18 (m) 7.42–7.89 (m)
NH (Carbamoyl) 10.21 (s, 1H) 10.15 (s, 1H)

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